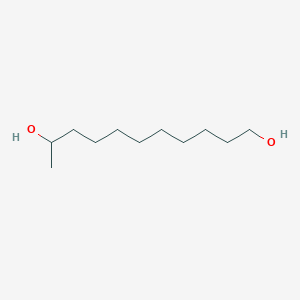
1,10-Undecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Undecanediol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Organic Synthesis
- 1,10-Undecanediol serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxyl groups allow for various chemical transformations, making it suitable for producing pharmaceuticals and agrochemicals. For instance, it can be utilized in the formation of esters and ethers through reactions with acids and alcohols .
-
Materials Science
- This compound is employed in the development of functionalized polymers and surfactants. Its ability to act as a surfactant is particularly valuable in formulating detergents and cosmetic products due to its non-toxic nature and low boiling point . In polymer chemistry, it contributes to the synthesis of polyurethanes, enhancing mechanical properties and thermal stability.
-
Biological Studies
- This compound is investigated for its potential biological activities. Research has shown that it can act as a building block for bioactive compounds, which are essential in drug discovery processes. Its structure allows for modifications that can lead to compounds with specific biological functions .
-
Medicinal Chemistry
- The compound is explored for its potential use in drug development. It can serve as a precursor for radiolabeled compounds used in diagnostic imaging techniques. Additionally, studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for therapeutic applications .
Case Study 1: Synthesis of Bioactive Compounds
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized novel derivatives of this compound to evaluate their antimicrobial activities. The study highlighted how modifications to the hydroxyl groups could enhance biological efficacy while maintaining low toxicity levels .
Case Study 2: Development of Functional Polymers
A research group focused on utilizing this compound in creating polyurethane-based materials with improved mechanical properties. The study demonstrated that incorporating this diol into polymer chains resulted in materials with enhanced flexibility and durability compared to those made with shorter-chain diols.
Case Study 3: Surfactant Applications
Research conducted on the surfactant properties of this compound revealed its effectiveness in reducing surface tension in aqueous solutions. This property was exploited in formulating eco-friendly detergents that maintain cleaning efficiency while being less harmful to aquatic environments .
Propriétés
Numéro CAS |
10596-05-1 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
undecane-1,10-diol |
InChI |
InChI=1S/C11H24O2/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11-13H,2-10H2,1H3 |
Clé InChI |
OOFMPQZBFAZZBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















